molecular formula C8H7FN2O4 B8120813 4-Fluoro-2-methoxy-5-nitro-benzamide

4-Fluoro-2-methoxy-5-nitro-benzamide

Cat. No.: B8120813
M. Wt: 214.15 g/mol
InChI Key: JASZQVYEYQNFTK-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxy-5-nitro-benzamide is an organic compound with the molecular formula C8H7FN2O4. It is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methoxy-5-nitro-benzamide typically involves the nitration of 4-fluoro-2-methoxybenzamide. One common method includes dissolving 4-fluoro-2-methoxybenzamide in concentrated sulfuric acid at a low temperature (-15°C) and slowly adding a solution of potassium nitrate in concentrated sulfuric acid. The reaction mixture is stirred for a couple of hours, then poured into ice water, and neutralized with sodium hydroxide to precipitate the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control and reagent addition is common to maintain consistency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methoxy-5-nitro-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-2-methoxy-5-nitro-benzamide is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methoxy-5-nitro-benzamide involves its interaction with specific molecular targets. In the case of its use in cancer treatment, it inhibits the activity of mutant BRAFV600E kinase, thereby blocking the signaling pathways that promote cancer cell proliferation. The nitro group plays a crucial role in the compound’s binding affinity and specificity towards the target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-methoxy-5-nitro-benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom, methoxy group, and nitro group in specific positions makes it particularly effective in its applications, especially in medicinal chemistry .

Properties

IUPAC Name

4-fluoro-2-methoxy-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O4/c1-15-7-3-5(9)6(11(13)14)2-4(7)8(10)12/h2-3H,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASZQVYEYQNFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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